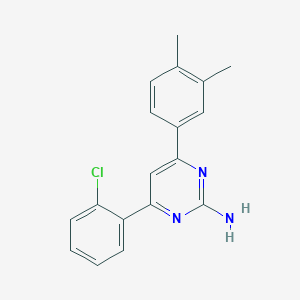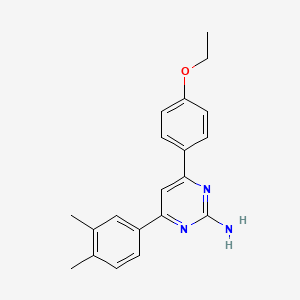
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine, commonly referred to as 4-DMPEP, is a synthetic amine that has been studied for its potential therapeutic effects. It is a derivative of the amino acid pyrimidine, and is composed of three fused rings of carbon and nitrogen atoms. 4-DMPEP has been shown to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
4-DMPEP has been studied for its potential therapeutic effects. It has been demonstrated to possess anti-inflammatory properties, and has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in vitro. In addition, 4-DMPEP has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mecanismo De Acción
The mechanism of action of 4-DMPEP is not yet fully elucidated. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. In addition, 4-DMPEP may also act by inhibiting the growth of cancer cells by blocking the activity of certain oncogenic proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMPEP have been studied in vitro and in vivo. In vitro studies have demonstrated that 4-DMPEP can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth of various cancer cell lines. In vivo studies have demonstrated that 4-DMPEP can reduce inflammation in animal models of inflammation, as well as inhibit the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-DMPEP in laboratory experiments include its ease of synthesis, its high purity, and its low cost. In addition, it has been demonstrated to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The main limitation of using 4-DMPEP in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research on 4-DMPEP should focus on elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In particular, further studies should investigate the effects of 4-DMPEP on other inflammatory and cancer models. In addition, further studies should investigate the potential synergistic effects of combining 4-DMPEP with other therapeutic agents. Finally, further studies should investigate the potential side effects of 4-DMPEP when used in clinical settings.
Métodos De Síntesis
4-DMPEP can be synthesized through a multi-step process that involves the condensation of 3,4-dimethylphenol and 4-ethoxyphenyl bromide, followed by the addition of piperidine. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by column chromatography.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-4-24-17-9-7-15(8-10-17)18-12-19(23-20(21)22-18)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPUBHAVDRQEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







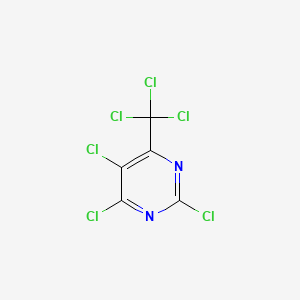
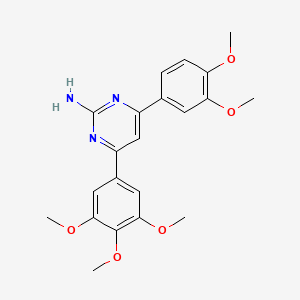
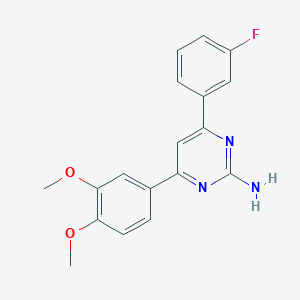
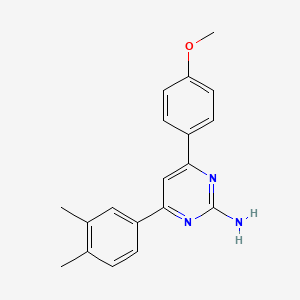
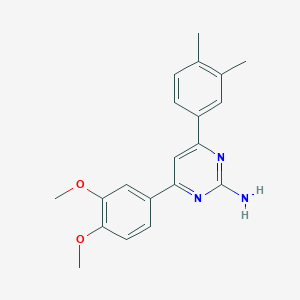
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
